molecular formula C19H17ClFN3O4S B2537004 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone CAS No. 1428372-10-4

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone

Cat. No.: B2537004
CAS No.: 1428372-10-4
M. Wt: 437.87
InChI Key: XNRNVUAQUZJXQG-UHFFFAOYSA-N
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Description

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H17ClFN3O4S and its molecular weight is 437.87. The purity is usually 95%.
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Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone , with the CAS number 1031555-36-8 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure

The molecular formula of the compound is C21H21ClFN3O3SC_{21}H_{21}ClFN_{3}O_{3}S with a molecular weight of 449.93 g/mol . The structure features a thiadiazine core fused with a benzene ring and various substituents that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this thiadiazine derivative often exhibit significant anticancer properties. For instance, derivatives containing 1,2,4-triazine fragments have shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Activity
HCT-1169 - 42Moderate
MCF-725 - 83Moderate
HeLa25 - 97Moderate

These values suggest that the presence of specific substituents on the phenyl moiety enhances anticancer activity, potentially due to increased interaction with cellular targets involved in proliferation and survival pathways .

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. Similar compounds have been evaluated for their efficacy against various pathogenic bacteria. Preliminary studies indicate that derivatives of thiadiazines can inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

For example, compounds in this class have demonstrated effectiveness against:

Bacteria Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings highlight the potential for developing new antibacterial agents from this compound family .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Disruption of Cell Signaling Pathways : The presence of electron-withdrawing groups like chlorine and fluorine can enhance interactions with cellular receptors or signaling molecules.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A recent study investigated the effects of a related thiadiazine derivative on human cancer cell lines. The results indicated that treatment led to increased levels of reactive oxygen species (ROS), which correlated with reduced cell viability and increased apoptosis markers .

Another case study focused on the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), where derivatives were found to significantly reduce bacterial load in vitro compared to standard antibiotics .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22-24(29(17,26)27)12-18(25)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNVUAQUZJXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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